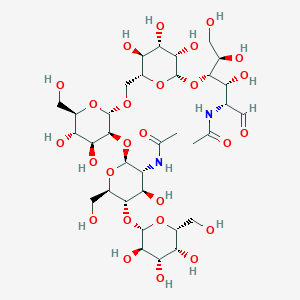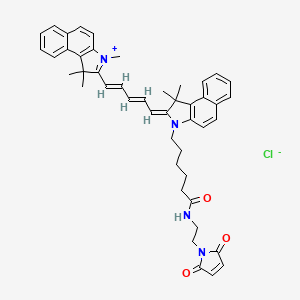
GM1a Ganglioside oligosaccharide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GM1a Ganglioside oligosaccharide is a semisynthetic derivative of ganglioside GM1. It is a glycosphingolipid consisting of a pentasaccharide and a ceramide, coupled together by a β-glycosidic linkage . This compound is crucial for various physiological processes, including growth regulation and hormone-induced responses . It is also known to serve as the natural receptor for cholera toxin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
GM1a Ganglioside oligosaccharide can be synthesized from GM1 purified from a mixture of gangliosides extracted from mammalian brains. The purified GM1 is solubilized in methanol and slowly saturated with ozone for about 2 hours. This reaction breaks the double carbon-carbon bond in the C4 position, generating a desphingosine aldehyde product and a myristic aldehyde .
Industrial Production Methods
Industrial production of this compound involves ion exchange column chromatography fractionation, which is a simple and widely used procedure for GM1 purification . This method allows for the large-scale preparation of GM1 as a natural compound or as a derivative containing an isotopic radionuclide or a specific probe .
Analyse Chemischer Reaktionen
Types of Reactions
GM1a Ganglioside oligosaccharide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Ozone is commonly used for the oxidation of GM1 to this compound.
Reduction: Specific reducing agents can be used to modify the ceramide moiety.
Substitution: Various substituents can be introduced to the oligosaccharide chain to study its interactions with proteins and other biomolecules.
Major Products
The major products formed from these reactions include desphingosine aldehyde and myristic aldehyde .
Wissenschaftliche Forschungsanwendungen
GM1a Ganglioside oligosaccharide has a wide range of scientific research applications:
Chemistry: It is used to study the interactions between glycosphingolipids and other biomolecules.
Biology: It plays a crucial role in neuronal differentiation, neuroregeneration, and signal transduction.
Industry: It is used in the development of biosensors and other diagnostic tools.
Wirkmechanismus
GM1a Ganglioside oligosaccharide exerts its effects by directly binding to the TrkA receptor and triggering the MAPK pathway activation, leading to neuronal differentiation and protection . It also regulates mitochondrial function by increasing mitochondrial density and activity, and reducing reactive oxygen species levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
GM1 Ganglioside: The parent compound of GM1a Ganglioside oligosaccharide, known for its role in neuronal functions and as a receptor for cholera toxin.
GD1a Ganglioside: Another glycosphingolipid with similar functions but different oligosaccharide composition.
GD1b Ganglioside: Similar to GD1a but with different sialic acid residues.
Uniqueness
This compound is unique due to its specific oligosaccharide chain, which allows for precise interactions with membrane proteins instrumental for neuronal functions . This specificity makes it a valuable tool in studying and potentially treating neurological disorders.
Eigenschaften
Molekularformel |
C34H58N2O26 |
|---|---|
Molekulargewicht |
910.8 g/mol |
IUPAC-Name |
N-[(2S,3R,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-2-[[(2R,3S,4S,5S,6S)-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C34H58N2O26/c1-9(42)35-11(3-37)18(45)28(12(44)4-38)60-33-27(54)24(51)21(48)16(59-33)8-55-34-30(25(52)20(47)14(6-40)57-34)62-31-17(36-10(2)43)22(49)29(15(7-41)58-31)61-32-26(53)23(50)19(46)13(5-39)56-32/h3,11-34,38-41,44-54H,4-8H2,1-2H3,(H,35,42)(H,36,43)/t11-,12+,13+,14+,15+,16+,17+,18+,19-,20+,21+,22+,23-,24-,25-,26+,27-,28+,29+,30-,31-,32-,33-,34-/m0/s1 |
InChI-Schlüssel |
QHIYXBIEORSERA-PSNZGTCWSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2OC[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)O)O)O)CO)O)O)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC(C(CO)O)C(C(C=O)NC(=O)C)O)O)O)O)CO)O)O)CO)OC4C(C(C(C(O4)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]-3-[8-[(1S)-1-methoxyethyl]imidazo[1,2-b]pyridazin-7-yl]urea](/img/structure/B12394205.png)
![5-[(2S,3S)-4-[(E)-2-[(2R,3R)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B12394210.png)
![cyclo[N(Me)Ala-D-OAbu(CN)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]](/img/structure/B12394215.png)



![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12394236.png)


